molecular formula C24H29NO2 B12764984 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate CAS No. 87395-61-7

1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate

Katalognummer: B12764984
CAS-Nummer: 87395-61-7
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: VFFFDVTXOZYRIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[222]octan-3-yl 2,2-diphenylpentanoate is a complex organic compound featuring a bicyclic structure

Vorbereitungsmethoden

The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with appropriate reagents to introduce the 2,2-diphenylpentanoate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Analyse Chemischer Reaktionen

1-Azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

1-Azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

1-Azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct properties and applications.

Eigenschaften

CAS-Nummer

87395-61-7

Molekularformel

C24H29NO2

Molekulargewicht

363.5 g/mol

IUPAC-Name

1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate

InChI

InChI=1S/C24H29NO2/c1-2-15-24(20-9-5-3-6-10-20,21-11-7-4-8-12-21)23(26)27-22-18-25-16-13-19(22)14-17-25/h3-12,19,22H,2,13-18H2,1H3

InChI-Schlüssel

VFFFDVTXOZYRIT-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CN4CCC3CC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.